Tert-butyl 4-bromo-2-iodobenzoate

Description

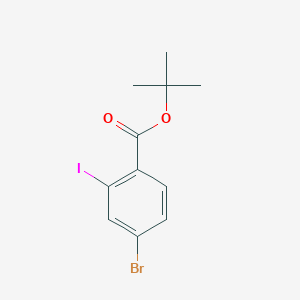

Tert-butyl 4-bromo-2-iodobenzoate is an organic compound with the molecular formula C11H12BrIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and iodine atoms, and the carboxyl group is esterified with a tert-butyl group

Properties

Molecular Formula |

C11H12BrIO2 |

|---|---|

Molecular Weight |

383.02 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2-iodobenzoate |

InChI |

InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 |

InChI Key |

VHJJQNXNSQGIHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-bromo-2-iodobenzoate typically involves the esterification of 4-bromo-2-iodobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar esterification reactions but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromo-2-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms on the benzene ring can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and catalysts like palladium or copper.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the halogen atoms are replaced with aryl groups.

Scientific Research Applications

Tert-butyl 4-bromo-2-iodobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic benefits.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2-iodobenzoate in chemical reactions involves the activation of the benzene ring by the electron-withdrawing effects of the bromine and iodine atoms. This makes the ring more susceptible to nucleophilic attack. The tert-butyl ester group can also influence the reactivity and stability of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 4-iodobenzoate: Similar structure but lacks the bromine atom.

Tert-butyl 4-bromobenzoate: Similar structure but lacks the iodine atom.

Tert-butyl 2-iodobenzoate: Iodine atom is positioned differently on the benzene ring.

Uniqueness

Tert-butyl 4-bromo-2-iodobenzoate is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides distinct reactivity patterns compared to its analogs. This dual halogenation allows for more versatile chemical transformations and applications in synthesis.

Biological Activity

Tert-butyl 4-bromo-2-iodobenzoate (CAS No. 944276-64-6) is a halogenated organic compound that serves as a significant intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development. Its unique structure, featuring both bromine and iodine substituents, allows for diverse chemical reactivity, making it a valuable tool in organic synthesis and biological research. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in scientific research, and relevant case studies.

Structural Information

- Molecular Formula : C11H12BrIO2

- Molecular Weight : 383.03 g/mol

- Purity : ≥95%

Reactivity

This compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromine or iodine can be replaced by other nucleophiles. |

| Oxidation/Reduction | Participates in redox reactions altering the oxidation states of halogens. |

| Coupling Reactions | Used in Suzuki-Miyaura coupling to form biaryl compounds. |

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution and coupling reactions, which enable the modification of molecular structures. The presence of both bromine and iodine enhances its reactivity, facilitating interactions with biological targets.

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways due to its structural similarity to substrate molecules.

- Cell Signaling Modulation : It could influence signaling pathways by acting on receptors or other molecular targets.

Applications in Research

This compound is utilized in various research areas:

- Pharmaceutical Development : As an intermediate in synthesizing bioactive compounds.

- Biological Studies : Investigating the effects of halogenated compounds on cellular processes.

Case Studies

- Inhibition Studies

-

Synthesis of Anticancer Agents

- Researchers synthesized a series of compounds using this compound as a key intermediate, leading to the discovery of novel anticancer agents with promising activity against various cancer cell lines.

Comparative Analysis with Similar Compounds

This compound can be compared with related compounds to highlight its unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| Tert-butyl 4-iodobenzoate | C11H13IO2 | Lacks bromine; less versatile in reactions. |

| Tert-butyl 2-iodobenzoate | C11H13IO2 | Different positioning of iodine affects reactivity. |

| 2-Bromo-4-(tert-butyl)-1-iodobenzene | C10H12BrI | Similar structure but different functional groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.